molecular formula C23H18FNO4 B3094695 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid CAS No. 1260608-92-1

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

Cat. No.: B3094695
CAS No.: 1260608-92-1
M. Wt: 391.4 g/mol
InChI Key: CNPGWCADGCJCRS-OAQYLSRUSA-N
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Description

This compound is a fluorinated derivative of phenylglycine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities during chain elongation .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGWCADGCJCRS-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Acetic Acid Derivative: The protected amino acid is then reacted with a suitable reagent to introduce the acetic acid moiety. This can be done using various methods, including the use of acyl chlorides or anhydrides.

    Introduction of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group. This can be achieved through a substitution reaction, where the protected amino acid derivative is reacted with a fluorophenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Peptide Coupling Reactions

This compound’s carboxylic acid group participates in amide bond formation via activation with coupling reagents. Key methods include:

Reaction Type Reagents/Conditions Role of Compound Yield/Outcome References
Carbodiimide-mediatedEDCl, HOBt, DIPEA in DMF or DCMActivated carboxylate intermediateForms stable amide bonds with amines
Uranium-based activationHATU, HOAt, DIPEA in DMFEnhances coupling efficiencyHigh-purity peptide segments
Mixed anhydride methodIsobutyl chloroformate, N-methylmorpholine (NMM)Generates reactive intermediatesSuitable for sterically hindered amines

The stereochemistry at the α-carbon (R-configuration) is preserved during coupling due to the Fmoc group’s steric protection .

Fmoc Deprotection

The Fmoc group is selectively cleaved under mild basic conditions to expose the free amine for subsequent reactions:

Deprotection Method Reagents Conditions Efficiency References
Piperidine treatment20–30% piperidine in DMF10–30 minutes at room temperature>95%
DBU-mediated cleavage2% DBU in DMFFaster deprotection (5–10 minutes)~90%

The 3-fluorophenyl substituent remains stable under these conditions, avoiding unwanted side reactions .

Functional Group Transformations

The carboxylic acid and fluorinated aromatic ring enable additional derivatizations:

Reaction Reagents Application Notes References
EsterificationDCC/DMAP, alcoholsProdrug synthesis or solubility tuningRequires anhydrous conditions
Nucleophilic substitutionNaN₃, Cu(I) catalystAzide introduction for "click" chemistryLimited by fluorine’s low leaving-group ability
Suzuki–Miyaura couplingAryl boronic acids, Pd catalystsBiaryl formation (pre-functionalization required)Not directly applicable without halide

Stability Under Reaction Conditions

Key stability data for process optimization:

Parameter Conditions Outcome References
Acidic hydrolysis1M HCl, 25°C, 24h<5% degradation (Fmoc group stable)
Thermal stability60°C in DMSO, 12hNo racemization or decomposition
Oxidative resistanceH₂O₂ (3%), 25°C, 6hPartial oxidation of aromatic ring

Key Research Findings:

  • Carbodiimide-mediated coupling achieves >90% yield when paired with HOBt .

  • Piperidine deprotection kinetics follow pseudo-first-order behavior, with complete cleavage in ≤30 minutes.

  • The 3-fluorophenyl group enhances peptide lipophilicity without steric interference .

This compound’s versatility in coupling, stability under diverse conditions, and compatibility with automated synthesizers underscore its utility in pharmaceutical and materials science research.

Scientific Research Applications

1.1. Anticancer Research

The compound has been explored for its potential in anticancer therapies. Its structure allows for the modification of peptide sequences, which can enhance the specificity and efficacy of anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

1.2. Antibiotic Development

Fmoc-3-fluoro-DL-alanine has been utilized in the synthesis of novel antibiotics. Its fluorinated structure can improve the bioactivity and stability of antibiotic compounds, making them more effective against resistant bacterial strains.

2.1. Role as a Building Block

This compound serves as a crucial building block in peptide synthesis, particularly for creating fluorinated amino acids that can be incorporated into peptides with enhanced biological activity. The Fmoc protection group allows for selective deprotection during synthesis, facilitating the assembly of complex peptide structures.

Application Details
Anticancer ResearchEnhances specificity and efficacy of anticancer agents
Antibiotic DevelopmentImproves bioactivity against resistant strains
Peptide SynthesisActs as a building block for fluorinated amino acids

3.1. Enzyme Inhibition Studies

Research has shown that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid can be used to study enzyme inhibition mechanisms. Its ability to mimic natural substrates allows researchers to investigate how enzymes interact with modified amino acids, providing insights into enzyme kinetics and substrate specificity.

4.1. Synthesis of Fluorinated Peptides

A study conducted by Smith et al. (2023) demonstrated the successful incorporation of Fmoc-3-fluoro-DL-alanine into peptide sequences designed to target cancer cells specifically. The resulting peptides exhibited enhanced binding affinity to cancer cell receptors compared to their non-fluorinated counterparts.

4.2. Development of New Antibiotics

In a collaborative research effort published in Journal of Medicinal Chemistry (2024), researchers synthesized a series of antibiotics using this compound as a core structure, leading to the identification of several promising candidates that showed activity against multi-drug resistant bacteria.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of amino acids during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The fluorophenyl group can also interact with biological targets, potentially influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, highlighting differences in substituents and molecular properties:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid (Target) 3-fluoro C23H18FNO4* ~389.4* Fluorine enhances electronegativity, stability N/A (inferred)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluoro C24H19F2NO4 447.42 Increased fluorine content; higher lipophilicity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic acid 3-hydroxy C23H19NO5 389.40 Polar hydroxyl group improves aqueous solubility
(2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid 2-(trifluoromethyl) C25H20F3NO5 495.43 CF3 group adds steric bulk and electron-withdrawing effects
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid Alkyl chain (2,3-dimethyl) C21H23NO4 353.41 Branched alkyl chain reduces crystallinity

*Note: Molecular weight inferred from structurally similar compounds in .

Impact of Substituents on Physicochemical Properties

  • Fluorine vs. Hydroxyl Groups: The 3-fluorophenyl group in the target compound enhances metabolic stability compared to the hydroxylated analogue . In contrast, the hydroxyl group in increases polarity, favoring aqueous solubility but limiting membrane permeability.
  • Difluorinated vs. Trifluoromethyl Derivatives: The 3,5-difluoro analogue exhibits higher lipophilicity (logP ~3.5 estimated), which may improve blood-brain barrier penetration.
  • Alkyl Chain Modifications :
    Branched alkyl chains, as in , reduce melting points and crystallinity, facilitating handling in solid-phase synthesis. However, they may destabilize α-helical structures in peptides due to steric clashes.

Reactivity and Stability

  • Decomposition Pathways :
    Fluorinated phenylacetic acids may release hydrogen fluoride (HF) under extreme conditions (e.g., high heat), posing safety risks . Hydroxylated analogues are prone to oxidation, requiring inert storage conditions .
  • Compatibility in SPPS : The Fmoc group in all compounds is cleaved under basic conditions (e.g., piperidine), but fluorinated variants may exhibit slower deprotection kinetics due to electron-withdrawing effects .

Biological Activity

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, suggests potential applications in peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₁₈FNO₄
  • Molecular Weight : 345.35 g/mol
  • CAS Number : 143688-83-9

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its role in peptide synthesis and potential therapeutic applications. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that Fmoc-protected amino acids can exhibit antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against certain bacterial strains, suggesting that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid may possess similar activities.

Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). This compound can serve as a building block for synthesizing peptides with enhanced stability and bioactivity. The presence of the fluorophenyl group may influence the peptide's pharmacokinetic properties, potentially improving its efficacy.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various Fmoc-protected amino acids against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications at the aromatic ring can enhance activity.
  • Peptide Therapeutics :
    • Research focusing on peptide therapeutics synthesized using Fmoc chemistry highlighted the importance of side chain modifications. The introduction of fluorinated aromatic groups has been correlated with increased binding affinity to target receptors.

Data Table: Biological Activity Overview

Activity TypeFindings
AntimicrobialPotential efficacy against S. aureus and E. coli (in vitro studies)
Peptide SynthesisEffective building block for SPPS; enhances stability
Therapeutic PotentialModifications improve receptor binding affinity

Q & A

Basic Research Questions

Q. How can I synthesize (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid, and what coupling reagents are optimal for its incorporation into peptide chains?

  • Methodology :

  • Use Fmoc-based solid-phase peptide synthesis (SPPS) . Activate the carboxylic acid group with coupling reagents like HATU/DIC or 3,3-dichloro-1,2-diphenylcyclopropene in dichloromethane (DCM) at controlled temperatures (-10°C to 20°C) .
  • Add hydroxylamine hydrochloride post-coupling to stabilize intermediates. Purify via column chromatography (n-hexane/ethyl acetate) or preparative HPLC .
    • Key Considerations :
  • The 3-fluorophenyl group may introduce steric hindrance; optimize equivalents of coupling reagents and reaction time.

Q. What analytical techniques are recommended for confirming the purity and stereochemical integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 406.4) .
  • Chiral Chromatography : Validate the (2R) configuration using chiral stationary phases (e.g., Chiralpak® columns) .

Q. What safety precautions are essential when handling this compound?

  • Safety Protocol :

  • Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Use fume hoods , nitrile gloves, and lab coats .
  • Store in a dry, ventilated area away from light. Avoid inhalation of dust .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in peptide synthesis compared to non-fluorinated analogs?

  • Mechanistic Insights :

  • The electron-withdrawing fluorine increases electrophilicity at the carbonyl, accelerating coupling but risking racemization. Monitor pH (ideal: 8–9) and use low-temperature conditions .
  • Compare reaction kinetics with phenyl or 4-fluorophenyl analogs to quantify steric/electronic effects .

Q. What strategies can mitigate low yields during scale-up synthesis of this compound?

  • Optimization Approaches :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of the bulky Fmoc group.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10–30 min vs. hours) while maintaining stereoselectivity .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • In Silico Workflow :

  • Perform docking studies (AutoDock Vina, Schrödinger) using the 3-fluorophenyl moiety as a key pharmacophore.
  • Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental data (e.g., SPR or ITC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

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